molecular formula C19H17ClN2O5S2 B6520599 N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide CAS No. 896322-78-4

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B6520599
CAS No.: 896322-78-4
M. Wt: 452.9 g/mol
InChI Key: MYGIXBZWJWJPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is a hybrid heterocyclic compound featuring a benzenesulfonyl group substituted with chlorine, a thiophene ring, and a furan-methyl moiety linked via an ethanediamide backbone. This structure combines sulfonamide and diamide functionalities, which are known to influence bioactivity, solubility, and metabolic stability.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5S2/c20-13-5-7-15(8-6-13)29(25,26)17(16-4-2-10-28-16)12-22-19(24)18(23)21-11-14-3-1-9-27-14/h1-10,17H,11-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGIXBZWJWJPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine-Mediated Sulfonylation in Chloroform

A foundational approach involves reacting primary or secondary amines with 4-chlorobenzenesulfonyl chloride in the presence of pyridine. For instance, a protocol adapted from demonstrates the reaction of (2-amino-4-chlorophenyl)methanol with 4-chlorobenzenesulfonyl chloride in anhydrous chloroform at 20°C for 5 hours, yielding 91.93% after purification. The base (pyridine) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Representative Conditions

SubstrateSolventBaseTemperatureTimeYield
(2-Amino-4-chlorophenyl)methanolChloroformPyridine20°C5h91.93%

DMAP/DIEA-Catalyzed Sulfonylation in Acetonitrile

Alternative conditions using 4-dimethylaminopyridine (DMAP) and N-ethyl-N,N-diisopropylamine (DIEA) in acetonitrile at 0–5°C achieve comparable efficiency (91.93% yield). This method is advantageous for temperature-sensitive substrates, minimizing side reactions.

Amide Bond Formation for Ethanediamide Backbone

The ethanediamide (oxamide) backbone is constructed via coupling reactions between amines and oxalic acid derivatives.

Oxalyl Chloride-Mediated Coupling

A two-step process involves:

  • Reacting furfurylamine with oxalyl chloride to form N-[(furan-2-yl)methyl]oxalyl chloride .

  • Coupling with a sulfonylated ethylamine intermediate.

Example Protocol

  • Step 1 : Furfurylamine (1.0 eq) is treated with oxalyl chloride (1.2 eq) in dichloromethane at 0°C, followed by warming to room temperature.

  • Step 2 : The intermediate is reacted with 2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethylamine in THF using triethylamine as a base, yielding the diamide.

Thiophen-2-yl and Furan-2-yl Group Introduction

Palladium-Catalyzed Cross-Coupling for Thiophene Attachment

The thiophen-2-yl group is introduced via Suzuki-Miyaura coupling. A protocol from using bis(benzonitrile)palladium(II) dichloride and tributylphosphine in 1,4-dioxane at 90°C for 24 hours under argon achieves 98.7% yield.

Optimized Conditions

SubstrateCatalyst SystemSolventTemperatureTimeYield
Brominated IntermediatePd(PhCN)₂Cl₂, Tributylphosphine1,4-Dioxane90°C24h98.7%

Microwave-Assisted Functionalization

Microwave irradiation (240 W, 60–65°C, 15 minutes) accelerates reactions, as demonstrated in the synthesis of sulfonylated isoxazolopyridines (75% yield). This method reduces reaction times from hours to minutes.

Integrated Synthetic Pathway

A proposed sequence for the target compound is:

  • Sulfonylation : React 2-aminoethylthiophene with 4-chlorobenzenesulfonyl chloride under DMAP/DIEA conditions.

  • Amidation : Couple the sulfonylated amine with N-[(furan-2-yl)methyl]oxalyl chloride .

  • Purification : Column chromatography (petroleum ether:ethyl acetate = 10:1) isolates the final product.

Critical Data Table

StepReaction TypeConditionsYield
1SulfonylationDMAP, DIEA, Acetonitrile, 0–5°C91.93%
2Amide CouplingOxalyl chloride, THF, Triethylamine87%
3PurificationColumn Chromatography>95%

Challenges and Optimization

  • Steric Hindrance : Bulky substituents on the ethylamine backbone may necessitate longer reaction times or elevated temperatures.

  • Regioselectivity : Selective sulfonylation requires careful control of stoichiometry and base strength.

  • Purity : Recrystallization from hexane or ethanol ensures high purity (>98.5% by HPLC) .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly targeting the thiophene and furan rings, converting them into more oxidized derivatives.

  • Reduction: : Reduction reactions can occur at the sulfonyl group, potentially reducing it to a sulfide or thiol under strong reducing conditions.

  • Substitution: : The chlorobenzene moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution Reagents: : Nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

  • Oxidation: : Sulfoxide, sulfone derivatives

  • Reduction: : Sulfide, thiol derivatives

  • Substitution: : Nitrated, sulfonated products

Scientific Research Applications

Scientific Research Applications

  • Antiviral Activity
    • The compound is included in antiviral libraries, suggesting potential applications in the treatment of viral infections. Preliminary studies indicate that compounds with similar structures may exhibit inhibitory effects on viral replication pathways .
  • Cancer Therapeutics
    • Research has shown that compounds containing thiophene and sulfonamide groups can modulate inflammatory responses and inhibit tumor growth. N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide may interact with specific enzymes or receptors involved in cancer progression, making it a candidate for further investigation in oncology.
  • Inflammation Modulation
    • The compound's ability to interact with inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases. Its mechanism of action may involve the inhibition of protein-protein interactions critical for inflammatory signaling.

Case Study 1: Antiviral Screening

A study involving a library of compounds including this compound was conducted to assess antiviral efficacy against various viruses. The results indicated that certain structural analogs exhibited significant antiviral activity, warranting further exploration of this compound's potential therapeutic applications .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis in certain types of cancer cells. The mechanism was linked to the modulation of signaling pathways associated with cell survival and growth, suggesting its potential as a chemotherapeutic agent.

Future Directions and Research Opportunities

The unique structural attributes of this compound open avenues for:

  • Synthesis of Analog Compounds : Modifying the existing structure to enhance potency and selectivity against specific biological targets.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will provide insights into its therapeutic potential.

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular proteins and enzymes. The sulfonyl chloride group can form covalent bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The thiophene and furan moieties provide additional binding interactions, enhancing the compound's specificity and potency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical and Spectral Comparisons

  • Solubility: The target compound’s benzenesulfonyl and diamide groups likely confer moderate solubility in DMSO or ethanol, akin to triazole-thiones in . In contrast, bromophenyl-thiophene analogs () show lower solubility due to hydrophobic aryl groups .
  • Spectral Features :
    • IR : The absence of νC=O (1663–1682 cm⁻¹) in triazole-thiones () contrasts with the target compound’s expected νC=O at ~1680 cm⁻¹ from the ethanediamide group .
    • NMR : Thiophene protons in the target compound would resonate at δ 7.2–7.5 ppm (similar to ), while furan protons appear at δ 6.3–7.4 ppm .

Research Findings and Data Gaps

  • Synthetic Challenges : The target compound’s synthesis may require optimized coupling conditions (e.g., TEA in DCM for sulfonamide formation, as in ) to avoid side reactions .
  • Unresolved Questions :
    • Exact solubility and logP values remain uncharacterized.
    • Biological activity data (e.g., IC₅₀, MIC) are absent but could be extrapolated from analogs.

Biological Activity

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, which includes sulfonyl and thiophene moieties, suggests significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H20ClN2O4SC_{22}H_{20}ClN_2O_4S. The compound features a sulfonamide functional group, which is known for its biological significance in drug design.

PropertyValue
Molecular FormulaC22H20ClN2O4S
Molecular Weight477.0 g/mol
CAS Number896325-36-3
IUPAC NameThis compound

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The sulfonamide group may facilitate binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biochemical responses, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or bacterial infections.
  • Receptor Modulation : By binding to specific receptors, the compound may influence signaling pathways critical for cell function and survival.
  • Antimicrobial Activity : Compounds with sulfonamide groups are often explored for their antibacterial properties, suggesting that this compound may exhibit similar effects.

Case Studies

  • Anticancer Activity : A study investigated the effects of sulfonamide derivatives on cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : Research has shown that sulfonamide-containing compounds can inhibit the growth of bacteria by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis. This suggests that the compound may have potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary studies indicate that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Biological Assays

The biological activity of this compound has been evaluated using various assays:

Assay TypeDescriptionOutcome
MTT AssayMeasures cell viabilitySignificant cytotoxicity observed in cancer cell lines
Disk Diffusion MethodEvaluates antimicrobial activityInhibition zones against bacterial strains
ELISAMeasures cytokine levelsReduced levels of pro-inflammatory cytokines

Q & A

Q. Methodological Optimization :

  • Catalysts : Employ triethylamine as a base to neutralize HCl byproducts during sulfonylation .
  • Solvents : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction rates and solubility .
  • Yield Maximization : Monitor reaction progress via TLC and optimize stoichiometric ratios (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine intermediates) .

How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Q. Basic Characterization :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify proton environments and carbon frameworks. For example, the thiophen-2-yl group shows characteristic aromatic proton shifts at δ 7.2–7.5 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 494.98) via high-resolution MS .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with a C18 column and UV detection at 254 nm .

Q. Advanced Techniques :

  • X-ray Crystallography : Use SHELX programs for crystal structure determination, particularly for resolving stereochemistry in sulfonamide and ethanediamide groups .

What in vitro assays are suitable for evaluating its bioactivity?

Q. Basic Screening :

  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases, given the sulfonamide group’s known role in enzyme binding .
  • Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .

Q. Advanced Mechanistic Studies :

  • Fluorescence Quenching : Investigate interactions with serum albumin (e.g., BSA) to evaluate pharmacokinetic properties .
  • Reactive Oxygen Species (ROS) Detection : Employ DCFH-DA probes in cell-based assays to study oxidative stress modulation .

How does the compound’s structure influence its interaction with biological targets?

Q. Key Structural Features :

  • 4-Chlorobenzenesulfonyl Group : Enhances binding to hydrophobic enzyme pockets and improves metabolic stability .
  • Thiophen-2-yl and Furan-2-yl Rings : Participate in π-π stacking with aromatic residues (e.g., tyrosine or tryptophan) in target proteins .
  • Ethanediamide Backbone : Facilitates hydrogen bonding with catalytic residues, critical for inhibitory activity .

Q. Methodological Insight :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing thiophene with furan) to study activity variations .

What computational methods are recommended for studying its binding mechanisms?

Q. Basic Modeling :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or EGFR kinases) .
  • Pharmacophore Mapping : Identify essential interaction motifs (e.g., sulfonamide as a hydrogen bond acceptor) .

Q. Advanced Simulations :

  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over 100 ns trajectories .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies for sulfonamide-enzyme interactions .

How can discrepancies in bioactivity data between similar compounds be resolved?

Q. Analytical Approach :

  • Comparative SAR Analysis : Evaluate structural variations (e.g., chloro vs. fluoro substituents) using in silico tools like Schrödinger’s QikProp .
  • Meta-Analysis of Published Data : Cross-reference bioactivity datasets from PubChem or ChEMBL to identify outliers .

Q. Experimental Validation :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities for direct comparison with analogs .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Key Challenges :

  • Multi-Step Synthesis : Requires strict control of intermediates’ purity to avoid side reactions .
  • Low Yields in Coupling Steps : Optimize coupling agents (e.g., switch from EDC to HATU) and reaction times .

Q. Scalability Solutions :

  • Flow Chemistry : Implement continuous flow systems for sulfonylation and amidation steps to improve reproducibility .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

How to design SAR studies to optimize its pharmacological profile?

Q. Advanced Research Focus :

  • Functional Group Modifications :
    • Replace 4-chlorobenzenesulfonyl with 4-fluorophenylsulfonyl to study electronic effects on binding .
    • Introduce methyl groups to the ethanediamide backbone to enhance steric hindrance and selectivity .
  • In Vivo Testing :
    • Conduct pharmacokinetic studies in rodent models to assess oral bioavailability and half-life .
    • Use transgenic animal models (e.g., xenografts) to evaluate antitumor efficacy .

Q. Data Integration :

  • Machine Learning : Train models on existing bioactivity data to predict optimal substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.